An In-depth Spectroscopic Guide to cis-1,2-Cyclooctanediol for Researchers and Drug Development Professionals
An In-depth Spectroscopic Guide to cis-1,2-Cyclooctanediol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for cis-1,2-cyclooctanediol, a key vicinal diol intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Significance of cis-1,2-Cyclooctanediol and Spectroscopic Characterization
cis-1,2-Cyclooctanediol, with the chemical formula C₈H₁₆O₂, is a valuable building block in the synthesis of complex molecules due to the stereospecific orientation of its hydroxyl groups.[1][2] The cis configuration of the vicinal diols provides a unique stereochemical scaffold that is crucial in the development of pharmaceuticals and other bioactive compounds. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic methods are the cornerstone of this process. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Causality in Experimental Design for NMR Analysis
The choice of solvent and NMR experiment is critical for obtaining high-quality data. For cis-1,2-cyclooctanediol, a solid at room temperature, a deuterated solvent that can effectively dissolve the compound without interfering with the signals of interest is required.[2] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For solid-state NMR, the sample is packed into a rotor and spun at a "magic angle" to average out anisotropic interactions that would otherwise lead to broad, uninterpretable signals.
The following diagram outlines the general workflow for acquiring NMR data for a solid sample like cis-1,2-cyclooctanediol.
Caption: Workflow for solution-state NMR analysis.
¹H NMR Spectroscopy of cis-1,2-Cyclooctanediol
The ¹H NMR spectrum provides information about the different types of protons in the molecule. Due to the symmetry in cis-1,2-cyclooctanediol, a relatively simple spectrum is expected.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.8 | Multiplet | 2H, CH-OH |
| ~1.7 - 1.5 | Multiplet | 12H, CH₂ |
| Variable | Broad Singlet | 2H, OH |
Data is based on typical values for cyclic diols and comparative data.[3]
Interpretation:
-
CH-OH Protons (~3.8 ppm): The two protons attached to the carbons bearing the hydroxyl groups are equivalent due to the molecule's symmetry. They appear as a multiplet downfield due to the deshielding effect of the electronegative oxygen atoms.
-
CH₂ Protons (~1.7 - 1.5 ppm): The twelve protons of the six methylene groups in the cyclooctane ring are in similar chemical environments and will appear as a complex, overlapping multiplet in the aliphatic region of the spectrum.
-
OH Protons (Variable): The chemical shift of the hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy of cis-1,2-Cyclooctanediol
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~75-80 | C-OH |
| ~25-35 | CH₂ |
Data is based on comparative analysis with similar cyclic diols.[4][5]
Interpretation:
-
C-OH Carbons (~75-80 ppm): The two carbons bonded to the hydroxyl groups are equivalent and appear downfield due to the deshielding effect of the oxygen atoms. For the analogous cis-1,2-cyclohexanediol, these carbons appear around 75.8 ppm.[4]
-
CH₂ Carbons (~25-35 ppm): The six methylene carbons of the cyclooctane ring will appear as a set of peaks in the aliphatic region. Due to the conformational flexibility of the eight-membered ring, not all methylene carbons may be equivalent, potentially leading to multiple signals in this region. For cis-1,2-cyclohexanediol, the methylene carbons appear at approximately 32.9 ppm and 24.3 ppm.[4]
The relationship between the molecular structure and the expected NMR signals is visualized below.
Caption: Correlation of molecular structure with NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
ATR-FTIR Experimental Protocol
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid cis-1,2-cyclooctanediol onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
IR Spectrum of cis-1,2-Cyclooctanediol
The IR spectrum of cis-1,2-cyclooctanediol is dominated by absorptions from the O-H and C-H bonds, as well as the C-O bond.
Expected IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1470-1440 | Medium | C-H bend (methylene scissoring) |
| ~1260-1050 | Strong | C-O stretch |
Data is based on characteristic IR frequencies for alcohols and cyclic alkanes.[6][7]
Interpretation:
-
O-H Stretch (~3600-3200 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In the solid state, extensive intermolecular hydrogen bonding causes this peak to be very broad and strong, typically centered around 3300-3400 cm⁻¹.
-
C-H Stretch (~2960-2850 cm⁻¹): The strong absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclooctane ring.
-
C-H Bend (~1470-1440 cm⁻¹): The bending (scissoring) vibrations of the methylene groups appear in this region.
-
C-O Stretch (~1260-1050 cm⁻¹): The strong absorption band corresponding to the C-O stretching vibration is characteristic of alcohols. For secondary cyclic alcohols, this peak is typically found in the 1100-1050 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
GC-MS Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds. For diols, derivatization is often employed to increase volatility.
-
Derivatization (Optional but Recommended): React cis-1,2-cyclooctanediol with a silylating agent (e.g., BSTFA) to convert the polar -OH groups to non-polar -OTMS ethers.
-
Injection: Inject the derivatized or underivatized sample into the GC.
-
Separation: The compound travels through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated by their m/z ratio and detected.
Mass Spectrum of cis-1,2-Cyclooctanediol
The mass spectrum of an alcohol often shows a weak or absent molecular ion peak due to ready fragmentation.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 144 | Molecular Ion (M⁺) - C₈H₁₆O₂⁺ (may be weak or absent) |
| 126 | [M - H₂O]⁺ |
| 111 | [M - H₂O - CH₃]⁺ |
| 98 | [M - 2H₂O]⁺ or cleavage of the ring |
| 57 | Characteristic fragment for cyclic alcohols |
Data is based on general fragmentation patterns of cyclic alcohols.
Interpretation:
-
Molecular Ion (m/z 144): The molecular ion peak, if observed, corresponds to the molecular weight of cis-1,2-cyclooctanediol (144.21 g/mol ).[1][2]
-
Loss of Water (m/z 126): A common fragmentation pathway for alcohols is the elimination of a water molecule, resulting in a peak at [M-18].
-
Further Fragmentation: The [M - H₂O]⁺ ion can undergo further fragmentation, such as the loss of a methyl group ([M-18-15], m/z 111) or another water molecule.
-
Ring Cleavage: Cyclic compounds can undergo complex ring cleavages, leading to a variety of fragment ions. For cyclic alcohols, a characteristic peak is often observed at m/z 57.
The following diagram illustrates the primary fragmentation pathways.
Caption: Key fragmentation pathways in mass spectrometry.
Conclusion
The spectroscopic analysis of cis-1,2-cyclooctanediol provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton and the stereochemical relationship of the hydroxyl groups. IR spectroscopy unequivocally identifies the key functional groups, particularly the hydroxyl and aliphatic C-H moieties. Mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation behavior under ionization. Together, these techniques form a powerful and self-validating system for the comprehensive characterization of this important chemical intermediate, ensuring its identity and purity for applications in research and development.
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